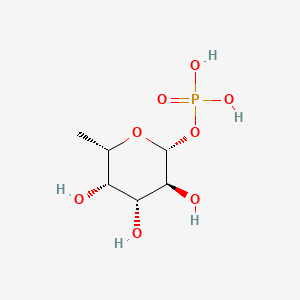

β-L-fucose 1-phosphate

Vue d'ensemble

Description

Beta-L-fucose 1-phosphate: is a phosphorylated sugar derivative of L-fucose, a deoxyhexose that is a common component of many N- and O-linked glycans and glycolipids produced by mammalian cells . This compound plays a crucial role in the biosynthesis of GDP-fucose, which is essential for the fucosylation of glycoproteins and glycolipids . Fucosylation is involved in various biological processes, including cell signaling, inflammation, and tumor metastasis .

Applications De Recherche Scientifique

Beta-L-fucose 1-phosphate is extensively studied for its role in the biosynthesis of fucosylated glycans. These glycans are crucial in various biological processes, including:

Cell Signaling: Fucosylated glycans are involved in cell-cell interactions and signaling pathways.

Inflammation: Fucosylation plays a role in the inflammatory response.

Cancer Research: Alterations in fucosylation patterns are associated with tumor metastasis.

Gut Microbiome: L-fucose metabolism by gut microorganisms produces short-chain fatty acids, which are important for gut health.

Mécanisme D'action

Target of Action

Beta-L-fucose 1-phosphate, also known as Fucose 1-phosphate, primarily targets the enzyme fucokinase . This enzyme is responsible for converting L-fucose to fucose-1-phosphate . Another target of beta-L-fucose 1-phosphate is GTP fucose pyrophosphorylase (GFPP) , which is involved in the formation of the nucleotide-sugar GDP-beta-L-fucose .

Mode of Action

The compound interacts with its targets by serving as a substrate. In the presence of ATP, fucokinase catalyzes the conversion of L-fucose to fucose-1-phosphate . This fucose-1-phosphate can then be used by GFPP to form GDP-beta-L-fucose .

Biochemical Pathways

Beta-L-fucose 1-phosphate participates in the fructose and mannose metabolism pathway . It is involved in the synthesis of GDP-fucose, which is the donor substrate for all fucosyltransferase . This pathway involves the phosphorylation of L-fucose to form beta-L-fucose-1-phosphate, and then condensation of the beta-L-fucose-1-phosphate with GTP by fucose-1-phosphate guanylyltransferase to form GDP-beta-L-fucose .

Pharmacokinetics

It is known that l-fucokinase activity, which converts l-fucose to fucose-1-phosphate, can be detected in varied tissues within an animal .

Result of Action

The action of beta-L-fucose 1-phosphate leads to the formation of GDP-beta-L-fucose . This is a crucial step in the biosynthesis of fucosylated carbohydrate structures, which are involved in a variety of biological and pathological processes in eukaryotic organisms including tissue development, angiogenesis, fertilization, cell adhesion, inflammation, and tumor metastasis .

Action Environment

The action of beta-L-fucose 1-phosphate is influenced by the presence of other compounds in the environment. For example, the enzyme fucokinase requires ATP to catalyze the conversion of L-fucose to fucose-1-phosphate

Analyse Biochimique

Biochemical Properties

Beta-L-Fucose 1-Phosphate is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The first step in its synthesis requires an ATP-dependent kinase reaction, which is catalyzed by L-fucose kinase (fucokinase) . This compound is then converted to GDP-beta-L-fucose via the action of GDP-fucose pyrophosphorylase .

Cellular Effects

Beta-L-Fucose 1-Phosphate has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Fucose-containing glycans have important roles in blood transfusion reactions, selectin-mediated leukocyte-endothelial adhesion, host–microbe interactions, and numerous ontogenic events, including signaling events by the Notch receptor family .

Molecular Mechanism

The molecular mechanism of Beta-L-Fucose 1-Phosphate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the formation of fucosylated glycans, which are constructed by fucosyltransferases .

Temporal Effects in Laboratory Settings

It is known that this compound plays a crucial role in the synthesis of fucosylated glycans, which have been observed to have various effects on cellular function .

Metabolic Pathways

Beta-L-Fucose 1-Phosphate is involved in the biosynthesis of GDP-fucose. Two alternate pathways exist for the biosynthesis of GDP-fucose; the major pathway converts GDP-alpha-D-mannose to GDP-beta-L-fucose via three enzymatic reactions . The alternative salvage pathway yields GDP-fucose derived directly from fucose .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of beta-L-fucose 1-phosphate typically involves the enzymatic phosphorylation of L-fucose. Fucokinase catalyzes the reaction between ATP and L-fucose to produce ADP and beta-L-fucose 1-phosphate . This reaction requires a divalent cation, with Mg2+ and Fe2+ being the most effective .

Industrial Production Methods: Industrial production of GDP-beta-L-fucose, which involves beta-L-fucose 1-phosphate as an intermediate, can be achieved through recombinant DNA technology. Genes encoding the necessary enzymes, such as GDP-D-mannose 4,6-dehydratase and GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase, are cloned and overexpressed in Escherichia coli . The enzymes are then purified and used in a cell-free system to convert GDP-D-mannose to GDP-beta-L-fucose .

Analyse Des Réactions Chimiques

Types of Reactions: Beta-L-fucose 1-phosphate undergoes several types of chemical reactions, including phosphorylation and guanylylation.

Common Reagents and Conditions:

Phosphorylation: Catalyzed by fucokinase, using ATP as a phosphate donor.

Guanylylation: Catalyzed by fucose-1-phosphate guanylyltransferase, using GTP to produce GDP-beta-L-fucose.

Major Products:

Phosphorylation: Produces beta-L-fucose 1-phosphate from L-fucose.

Guanylylation: Produces GDP-beta-L-fucose from beta-L-fucose 1-phosphate.

Comparaison Avec Des Composés Similaires

L-Fucose: The parent sugar of beta-L-fucose 1-phosphate, involved in the same biosynthetic pathways.

GDP-beta-L-fucose: The guanylylated form of beta-L-fucose 1-phosphate, directly used in fucosylation reactions.

GDP-D-mannose: A precursor in the biosynthesis of GDP-beta-L-fucose.

Uniqueness: Beta-L-fucose 1-phosphate is unique in its role as an intermediate in the salvage pathway for GDP-fucose biosynthesis. Its phosphorylation and subsequent conversion to GDP-beta-L-fucose are critical steps in the production of fucosylated glycans, which have diverse biological functions .

Propriétés

IUPAC Name |

[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O8P/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2-9H,1H3,(H2,10,11,12)/t2-,3+,4+,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVXQARCLQPGIR-SXUWKVJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310005 | |

| Record name | β-L-Fucopyranosyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fucose 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16562-59-7, 28553-11-9 | |

| Record name | β-L-Fucopyranosyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16562-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fucopyranosyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028553119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-L-Fucopyranosyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fucose 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-7H-benzo[de]anthracen-7-one](/img/structure/B1607244.png)

![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl-](/img/structure/B1607252.png)